molecular formula C8H12N2O2S2 B13011798 N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide

Cat. No.: B13011798
M. Wt: 232.3 g/mol
InChI Key: YOMDFMIRFGBABH-UHFFFAOYSA-N
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Description

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is a pyridine derivative with the molecular formula C8H12N2O2S2 and a molecular weight of 232.32 g/mol This compound is known for its unique chemical structure, which includes both sulfonamide and mercapto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide typically involves the reaction of 4-mercapto-N-methylpyridine-3-sulfonamide with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is unique due to its combination of sulfonamide and mercapto functional groups, which provide a distinct reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

N-ethyl-N-methyl-4-sulfanylidene-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O2S2/c1-3-10(2)14(11,12)8-6-9-5-4-7(8)13/h4-6H,3H2,1-2H3,(H,9,13)

InChI Key

YOMDFMIRFGBABH-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CNC=CC1=S

Origin of Product

United States

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